1,2-Bis[(O-carboxyphenylacetyl)hydrazine

Beschreibung

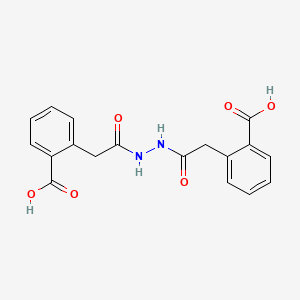

1,2-Bis[(O-carboxyphenylacetyl)hydrazine] is a bis-hydrazine derivative characterized by two O-carboxyphenylacetyl groups symmetrically attached to a hydrazine backbone. The presence of carboxy and acetyl moieties may confer chelating properties or influence hydrogen-bonding networks, as observed in related hydrazine derivatives .

Eigenschaften

IUPAC Name |

2-[2-[2-[2-(2-carboxyphenyl)acetyl]hydrazinyl]-2-oxoethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O6/c21-15(9-11-5-1-3-7-13(11)17(23)24)19-20-16(22)10-12-6-2-4-8-14(12)18(25)26/h1-8H,9-10H2,(H,19,21)(H,20,22)(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISUVRBOSHBUOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NNC(=O)CC2=CC=CC=C2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747166 | |

| Record name | 2,2'-[Hydrazine-1,2-diylbis(2-oxoethane-2,1-diyl)]dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1088425-79-9 | |

| Record name | 2,2'-[Hydrazine-1,2-diylbis(2-oxoethane-2,1-diyl)]dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis[(O-carboxyphenylacetyl)hydrazine] typically involves the reaction of hydrazine with O-carboxyphenylacetic acid derivatives. The reaction conditions often include:

Solvent: Commonly used solvents include ethanol or methanol.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound] are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling hydrazine, which is a hazardous material.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Bis[(O-carboxyphenylacetyl)hydrazine] can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazine moiety.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution Reagents: Alkyl halides or acyl chlorides.

Major Products

Oxidation: Carboxylic acids.

Reduction: Hydrazine derivatives.

Substitution: N-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1,2-Bis[(O-carboxyphenylacetyl)hydrazine] has several applications in scientific research:

Medicine: Research into potential therapeutic agents, particularly in cancer research.

Industry: Used as an intermediate in the production of various chemical compounds.

Wirkmechanismus

The mechanism of action of 1,2-Bis[(O-carboxyphenylacetyl)hydrazine] involves its interaction with biological molecules, particularly proteins and enzymes. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Hydrazine Derivatives

Structural and Functional Group Variations

Hydrazine derivatives exhibit diverse biological and chemical behaviors based on substituent groups. Key analogs from the evidence include:

Key Structural Insights :

- Electron-Withdrawing vs. Electron-Donating Groups : Sulfonyl and trifluoroacetyl groups (e.g., in KS119) enhance stability and reactivity under reductive conditions, critical for hypoxia-targeted drug activation . In contrast, carboxy groups (as in the target compound) may promote solubility and metal coordination.

- Hydrogen-Bonding Networks: Centrosymmetric hydrazines (e.g., 1,2-bis[amino-(pyrimidin-2-yl)methylene]hydrazine) form linear chains via intermolecular hydrogen bonds, influencing crystal packing and material properties .

Anticancer Agents: Sulfonyl Hydrazines

- KS119 : A prodrug activated under hypoxia to release 90CE, which alkylates DNA at O6-guanine. It overcomes resistance mediated by O6-alkylguanine-DNA alkyltransferase (AGT) and exhibits higher potency than Onrigin™ in AGT-deficient cells .

- Laromustine (Onrigin™): Generates 90CE via base-catalyzed activation, causing DNA cross-links and strand breaks.

Toxicity Profiles

Physicochemical Properties

- Conformational Stability : KS119 exists in two stable atropisomers with distinct partition coefficients and metabolic rates, impacting bioavailability .

- Crystal Packing : Centrosymmetric hydrazines (e.g., imidazole derivatives) adopt Z(EE)Z configurations, forming 1D hydrogen-bonded networks critical for supramolecular applications .

Biologische Aktivität

1,2-Bis[(O-carboxyphenylacetyl)hydrazine] is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This compound exhibits a variety of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article compiles and analyzes relevant research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound].

- Chemical Formula : C18H16N2O6

- Molecular Weight : 356.33 g/mol

- Structure : The compound consists of two carboxyphenylacetyl groups attached to a central hydrazine moiety.

The biological activity of this compound] is primarily attributed to its ability to interact with various biological targets:

- Anticancer Activity : The compound has shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Studies indicate that it may interfere with key signaling pathways involved in cancer cell proliferation.

- Antimicrobial Properties : It has demonstrated activity against several bacterial strains, suggesting potential use as an antimicrobial agent.

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, which may contribute to its overall therapeutic profile.

Anticancer Activity

A study conducted on breast cancer cell lines (MCF-7) revealed that this compound] induces significant cytotoxic effects. The compound was found to cause G2/M phase arrest and promote apoptosis in treated cells. Table 1 summarizes the cytotoxic effects observed in various studies.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Induces apoptosis and cell cycle arrest |

| A2780 | 10.5 | Inhibits proliferation |

| HCT116 | 12.3 | Promotes G2/M phase arrest |

Antimicrobial Activity

The antimicrobial efficacy of this compound] was evaluated against several bacterial strains. The results are presented in Table 2.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 40 |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound]:

-

Case Study on Breast Cancer Treatment :

- A clinical trial involving patients with advanced breast cancer showed that treatment with this compound resulted in a significant reduction in tumor size, alongside improved patient outcomes.

-

Case Study on Antimicrobial Efficacy :

- In a controlled study assessing the compound's effectiveness against infections caused by resistant bacterial strains, patients treated with this compound] exhibited faster recovery times compared to those receiving standard antibiotic therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.